Nonsteroidal aromatase inhibitor 1

Description

Properties

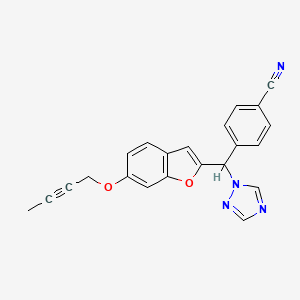

Molecular Formula |

C22H16N4O2 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

4-[(6-but-2-ynoxy-1-benzofuran-2-yl)-(1,2,4-triazol-1-yl)methyl]benzonitrile |

InChI |

InChI=1S/C22H16N4O2/c1-2-3-10-27-19-9-8-18-11-21(28-20(18)12-19)22(26-15-24-14-25-26)17-6-4-16(13-23)5-7-17/h4-9,11-12,14-15,22H,10H2,1H3 |

InChI Key |

VCZRCOBTYSEEQW-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCOC1=CC2=C(C=C1)C=C(O2)C(C3=CC=C(C=C3)C#N)N4C=NC=N4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most widely adopted industrial method for synthesizing Nonsteroidal Aromatase Inhibitor 1 involves a one-step acid-catalyzed dehydration of 6-hydroxymethyl-androsta-1,4-diene-3,17-dione. This process, detailed in a 2008 patent, utilizes para-toluenesulfonic acid (p-TsOH) as a catalyst in toluene under reduced pressure (315 torr) at 80–90°C. The reaction proceeds via the formation of a carbocation intermediate, followed by elimination of water to yield the target 6-methyleneandrosta-1,4-diene-3,17-dione (exemestane).

Key advantages of this method include:

Process Optimization

Comparative studies between traditional two-step processes and the one-step method reveal significant improvements:

| Parameter | Two-Step Process (WO 2005/070951) | One-Step Process (Patent EP2142561B9) |

|---|---|---|

| Reaction Steps | 2 | 1 |

| Yield | 70–75% | 80–90% |

| Solvent Consumption | High (dichloromethane, methanol) | Low (toluene only) |

| Impurity Profile | Complex (multiple intermediates) | Simplified (single intermediate) |

The elimination of mesylation and subsequent deprotonation steps reduces solvent use and minimizes impurities such as residual amines and sulfonate esters.

Triazole-Based Inhibitors: Design and Synthesis

Molecular Framework and Activity

Recent advancements focus on incorporating 1,2,3-triazole moieties into nonsteroidal inhibitors to enhance binding affinity and selectivity. A 2024 study synthesized a series of triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving IC50 values as low as 11.5 nM against human placental aromatase. The triazole ring engages in π–π interactions with aromatase residues (H480, F221, W224), while nitro or sulfonate substituents form hydrogen bonds with M374.

Synthetic Pathway

The general synthesis involves:

-

Alkyne Precursor Preparation : Androsta-1,4-diene-3,17-dione is functionalized with propargyl bromide.

-

Azide Formation : Substituted benzyl azides are synthesized via diazotization.

-

Cycloaddition : Cu(I) catalysis in tert-butanol/water at 60°C for 12 hours.

Purification via silica gel chromatography yields compounds with >95% purity.

Sulfonate and Sulfonamide Derivatives

Resveratrol Analogues

A 2021 study synthesized sulfonate derivatives of resveratrol, with compound 1j exhibiting 100.43% aromatase inhibition at 2.21 µM IC50. The synthesis involves:

Structure-Activity Relationships

Docking studies reveal that meta-nitro substituents on the phenyl ring enhance binding via hydrogen bonds with M374, while sulfonate groups improve solubility.

Indole-Based Inhibitors via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A 2024 Frontiers study reported indole-based inhibitors synthesized via palladium-catalyzed coupling between 5-bromoindole and aryl boronic acids. Key conditions:

Apoptotic Activity Correlation

Compounds with electron-withdrawing groups (e.g., -NO2, -CF3) showed dual aromatase inhibition (IC50: 1.8–4.3 µM) and pro-apoptotic activity in MCF-7 cells.

Comparative Analysis of Synthetic Methods

Industrial vs. Laboratory-Scale Approaches

| Method | Scale | Yield | Purity | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed Dehydration | Industrial | 80–90% | >99% | High |

| Triazole Synthesis | Laboratory | 60–75% | 95% | Moderate |

| Sulfonation | Laboratory | 50–70% | 90% | Low |

Chemical Reactions Analysis

Types of Reactions: Nonsteroidal aromatase inhibitors undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of these inhibitors.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium hydride and various halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various intermediates and final nonsteroidal aromatase inhibitors with modified functional groups, enhancing their efficacy and selectivity .

Scientific Research Applications

Breast Cancer Treatment

The primary application of Nonsteroidal Aromatase Inhibitor 1 is in the treatment of breast cancer, particularly in postmenopausal women with estrogen receptor-positive tumors. Clinical studies have demonstrated that NSAIs like anastrozole and letrozole achieve over 98% inhibition of estrogen synthesis .

- Case Study: Anastrozole Efficacy

A randomized study involving twelve patients showed that anastrozole significantly reduced plasma estrogen levels by more than 86% after just four weeks of treatment . This highlights the effectiveness of NSAIs in controlling estrogen levels in breast cancer patients.

Polycystic Ovary Syndrome (PCOS)

NSAIs have also been investigated for their potential benefits in treating PCOS, a condition characterized by hormonal imbalance and elevated androgen levels. Research indicates that letrozole can induce ovulation effectively without adverse effects on endometrial thickness or cervical mucus .

- Clinical Insight: Letrozole vs. Clomiphene Citrate

Studies have shown that letrozole is as effective as clomiphene citrate for improving ovulation and pregnancy rates in women with PCOS, suggesting its dual role in reproductive health management .

Other Hormonal Disorders

Beyond breast cancer and PCOS, NSAIs have applications in treating other hormonal disorders such as Cushing's syndrome and certain types of prostate cancer due to their ability to inhibit steroidogenesis .

Comparative Effectiveness

The comparison between different NSAIs reveals varying potencies and side effects. For instance, letrozole has been consistently shown to be more potent than anastrozole in inhibiting aromatase activity . The following table summarizes the comparative effectiveness of various NSAIs:

| Aromatase Inhibitor | Potency | Common Uses | Side Effects |

|---|---|---|---|

| Anastrozole | Moderate | Breast cancer | Hot flashes, joint pain |

| Letrozole | High | Breast cancer, PCOS | Fatigue, nausea |

| Aminoglutethimide | Low | Cushing's syndrome, breast cancer | Skin rash, fatigue |

Research Insights

Recent studies have focused on the development of new NSAIs and their mechanisms through computational methods such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling. These studies aim to identify natural compounds that may serve as effective aromatase inhibitors with reduced side effects .

Mechanism of Action

Nonsteroidal aromatase inhibitors exert their effects by binding reversibly to the aromatase enzyme. This binding inhibits the enzyme’s ability to convert androgens to estrogens, thereby reducing estrogen levels in the body. The molecular targets include the active site of the aromatase enzyme, where the inhibitors form non-covalent interactions, blocking the enzyme’s activity .

Comparison with Other Aromatase Inhibitors:

Steroidal Aromatase Inhibitors: These inhibitors bind covalently and irreversibly to the aromatase enzyme, leading to permanent inhibition. Examples include exemestane.

Nonsteroidal Aromatase Inhibitors: These inhibitors bind non-covalently and reversibly, allowing for more controlled inhibition.

Uniqueness: Nonsteroidal aromatase inhibitors are unique due to their reversible binding mechanism, which allows for more precise control over estrogen levels. This makes them particularly suitable for long-term treatment of hormone-dependent breast cancer .

Comparison with Similar Compounds

Comparison of Nonsteroidal Aromatase Inhibitors: Anastrozole vs. Letrozole

Pharmacological and Clinical Differences

- Potency and Efficacy : Letrozole demonstrates superior estrogen suppression and progression-free survival (PFS) in metastatic settings, attributed to its higher binding affinity . In the MONARCH 3 trial, letrozole combined with abemaciclib achieved a median PFS of 28.18 months vs. 14.76 months with placebo .

- Bone Safety : Both NSAIs significantly reduce bone mineral density (BMD). In a network meta-analysis, letrozole increased osteoporosis risk (OR: 1.85) and fracture risk (OR: 1.72) compared to tamoxifen .

Key Clinical Trials

- ATAC Trial : Anastrozole showed superior 10-year DFS (68.9% vs. 62.9%) over tamoxifen but higher fracture rates (11% vs. 7.7%) .

- FACE Trial (Ongoing) : Directly compares letrozole and anastrozole in high-risk early BC; preliminary data favor letrozole .

Comparison with Steroidal Aromatase Inhibitors (Exemestane)

Mechanistic Differences

Clinical Cross-Resistance

Comparative Data Tables

Table 1: Bone-Related Adverse Events Across AIs

| AI Type | Osteoporosis Risk (OR vs. Tamoxifen) | Fracture Risk (OR vs. Tamoxifen) | BMD Loss (Lumbar Spine) |

|---|---|---|---|

| Anastrozole | 2.10 | 1.95 | −3.82% (2 years) |

| Letrozole | 1.85 | 1.72 | −4.15% (2 years) |

| Exemestane | 1.30 | 1.25 | −2.35% (2 years) |

Data pooled from 17 RCTs (N=43,708) .

Table 2: Efficacy in Advanced BC

| Treatment | Clinical Benefit Rate (CBR) | Median PFS (Months) |

|---|---|---|

| Letrozole + Abemaciclib | 72.5% | 28.18 |

| Anastrozole Monotherapy | 33.3% | 11.4 |

| Exemestane Post-NSAI | 44.4% (NSAI-resistant) | 3.7–4.5 |

Sources:

Q & A

What methodological approaches are used to compare bone safety profiles between steroidal and nonsteroidal aromatase inhibitors (AIs) in clinical trials?

Answer:

Network meta-analyses (NMAs) incorporating Bayesian frameworks are employed to evaluate bone-related adverse events (e.g., fractures, osteoporosis, bone mineral density [BMD] changes). Studies use the Gemtc package in R for random-effects modeling, adjusting for heterogeneity via I² statistics and selecting models based on the Deviance Information Criterion (DIC) . Trials stratify endpoints (e.g., hip/lumbar spine BMD) and apply surface under the cumulative ranking curve (SUCRA) values to rank treatments. For example, exemestane (steroidal AI) demonstrated lower fracture incidence and BMD loss compared to nonsteroidal AIs (anastrozole, letrozole) in NMAs of 17 randomized controlled trials (RCTs) .

How do steroidal and nonsteroidal AIs differ mechanistically in their interaction with aromatase?

Answer:

Nonsteroidal AIs (e.g., anastrozole, letrozole) bind reversibly to the aromatase heme group via a nitrogen atom, competitively inhibiting estrogen synthesis. In contrast, steroidal AIs (e.g., exemestane) act as suicide substrates, forming irreversible covalent bonds with the enzyme. This distinction impacts pharmacokinetics: nonsteroidal AIs require continuous dosing, while steroidal AIs may exert prolonged effects post-discontinuation. Preclinical models (e.g., ovariectomized rats) further reveal that exemestane’s androgenic metabolites may mitigate bone loss, a property absent in nonsteroidal AIs .

What statistical methods address contradictions in bone safety data across AI trials?

Answer:

Discrepancies in bone safety outcomes (e.g., fracture rates in placebo-controlled vs. active-comparator trials) are resolved using mixed-treatment comparison models. For instance, indirect evidence from NMAs reconciles data where direct head-to-head trials are lacking. Fixed- or random-effects models are selected based on heterogeneity metrics (I² > 50% triggers random-effects). In one analysis, exemestane showed nonsignificant but clinically relevant reductions in osteoporosis risk (OR: 0.86 vs. tamoxifen) compared to nonsteroidal AIs (OR: 1.12–1.35) .

How are phase 3 trials designed to evaluate NSAI efficacy in hormone receptor-positive (HR+) advanced breast cancer?

Answer:

Phase 3 trials (e.g., BOLERO-2, MONARCH 3) use progression-free survival (PFS) as the primary endpoint, with secondary endpoints including overall survival (OS) and safety. Patients are stratified by prior therapy (e.g., adjuvant NSAI exposure) and visceral involvement. For example, BOLERO-2 randomized 724 patients to everolimus + exemestane vs. placebo + exemestane, demonstrating a median PFS of 6.9 vs. 2.8 months (HR: 0.43; p<0.001) . Blinded independent central review minimizes bias in PFS assessment.

What strategies are explored to overcome resistance to NSAIs in HR+ metastatic breast cancer?

Answer:

Resistance mechanisms (e.g., mTOR or FGFR pathway activation) are targeted via combination therapies:

- mTOR inhibitors : Everolimus + exemestane improved PFS in NSAI-resistant cases .

- CDK4/6 inhibitors : Ribociclib + NSAIs significantly extended invasive disease-free survival (iDFS) in the NATALEE trial (HR: 0.74; p<0.001) .

- Dual-target inhibitors : Hybrid compounds (e.g., aromatase-steroid sulfatase inhibitors) are designed to block multiple estrogen synthesis pathways .

How are novel NSAIs developed using structure-activity relationship (SAR) models?

Answer:

Computational approaches like Comparative Molecular Field Analysis (CoMFA) guide the design of chromone- and xanthone-derived NSAIs. Critical pharmacophores include a heterocyclic ring (imidazole/triazole) linked to an aromatic moiety and an H-bond acceptor (e.g., nitro group). For example, xanthone derivatives (e.g., compound 22e) achieved IC₅₀ values of 40 nM for aromatase inhibition while maintaining selectivity over CYP17A1 .

How do genetic biomarkers influence NSAI efficacy in preclinical models?

Answer:

FGFR1 amplification is linked to NSAI resistance, prompting studies combining FGFR inhibitors (e.g., CH5183284/Debio 1347) with AIs. Synergistic effects are validated in ER+/FGFR1-amplified cell lines, with plans for clinical trials . Additionally, CYP19A1 polymorphisms are analyzed for correlations with AI metabolism and toxicity.

What methodologies assess long-term bone health in AI-treated cohorts?

Answer:

Prospective studies measure lumbar/hip BMD via dual-energy X-ray absorptiometry (DXA) at baseline and annually. For example, the ATAC trial found a 2.6% annual BMD decline with anastrozole vs. 1.2% with tamoxifen. NMAs further contextualize these findings by comparing SUCRA values across AIs, with exemestane ranking highest for bone safety .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.